molecular formula C7H6ClNO3 B579885 Methyl 6-chloro-5-hydroxynicotinate CAS No. 915107-30-1

Methyl 6-chloro-5-hydroxynicotinate

Cat. No. B579885
M. Wt: 187.579
InChI Key: ZDIHYBCAMKQMID-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is also known by the IUPAC name methyl 6-chloro-5-hydroxynicotinate .


Molecular Structure Analysis

The InChI code for Methyl 6-chloro-5-hydroxynicotinate is 1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms.


Physical And Chemical Properties Analysis

Methyl 6-chloro-5-hydroxynicotinate is a solid at room temperature . It has a molecular weight of 187.58 g/mol .

Scientific Research Applications

Enzymatic Hydroxylation and Biotransformation

Research has shown that certain bacterial strains can regioselectively hydroxylate heterocyclic carboxylic acid derivatives, including compounds related to methyl 6-chloro-5-hydroxynicotinate. This enzymatic activity leads to the production of hydroxylated derivatives, which are crucial for the synthesis of complex organic molecules. One study highlighted the ability of the Ralstonia/Burkholderia sp. strain to hydroxylate 6-methylnicotinate and related compounds, demonstrating the microbial production of various hydroxylated nicotinic acids and pyrazine carboxylic acids. Such processes have significant implications for the pharmaceutical and agrochemical industries, where these derivatives serve as key intermediates (Tinschert et al., 2000).

Synthetic Organic Chemistry

In synthetic chemistry, methyl 6-chloro-5-hydroxynicotinate and its derivatives have been utilized in various reactions to construct complex molecular architectures. For instance, its modification through N-methylation followed by a reaction with a diene in the presence of triethylamine has been reported to yield cycloadducts. These reactions offer a method for the rapid synthesis of bicyclic nitrogenous structures, which are prevalent in natural alkaloids and have potential therapeutic applications (Fu et al., 2017).

Antimicrobial and Antitumor Activity

Compounds structurally related to methyl 6-chloro-5-hydroxynicotinate have been investigated for their biological activities. A study on derivatives of griseofulvin isolated from the mangrove endophytic fungus Nigrospora sp. noted moderate antitumor and antimicrobial activities. This suggests that modifications of the 6-chloro-5-hydroxynicotinate framework could lead to the development of new therapeutic agents (Xia et al., 2011).

Crystal Structure Analysis

The analysis of crystal structures involving compounds related to methyl 6-chloro-5-hydroxynicotinate provides insights into their potential applications in material science. For example, the crystal structure of triphenyltin compounds bridged by chloro-hydroxynicotinic acid revealed one-dimensional linear polymers with high antitumor activity. Such studies are fundamental for understanding the interactions at the molecular level that contribute to the properties of materials and their applications in various fields (Gao et al., 2021).

Safety And Hazards

Methyl 6-chloro-5-hydroxynicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The respiratory system is identified as a target organ .

properties

IUPAC Name

methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHYBCAMKQMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919689
Record name Methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-hydroxynicotinate

CAS RN

91507-30-1
Record name Methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-hydroxynicotinate (10.0 g) and water (2.0 mL) was added dropwise 5% aqueous sodium hypochlorite solution (69.2 mL) at 0° C., and the mixture was stirred for 2 hr. 2N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C., and the resulting white precipitate was collected by filtration. The crude crystals were washed with water, and the obtained solid was dissolved in acetonitrile. The solvent was evaporated under reduced pressure to give a crude product of the title compound (3.71 g) as a pale-yellow solid. This compound was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
69.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a flask containing methyl-5-hydroxynicotinate (4.5 g, 29 mmol) was added sodium hypochlorite aqueous solution (6.15%, 26.7 mL, 22 mmol) dropwise under ice bath cooling. After 30 min of stirring, 2 M HCl (20 mL) was added and the resulting white crystals collected by filtration to give 2.31 g of 6-chloro-5-hydroxynicotinic acid methyl ester in 42% yield. 1H NMR (400 MHz, CDCl3) δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H); LC-MS (ELSD): mass calcd for C7H6ClNO3 [M]+ 187. Found 187.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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